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Compound of Interest

Compound Name: 8-Chloro-6-iodoquinoline

CAS No.: 111454-67-2

Cat. No.: B599941

Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
8-Chloro-6-iodoquinoline is a halogenated derivative of the quinoline scaffold, a heterocyclic

aromatic compound that is a fundamental structural motif in numerous natural products and

synthetic pharmaceuticals. The presence of both chloro and iodo substituents on the quinoline

ring is anticipated to significantly influence its physicochemical properties, including lipophilicity,

electronic distribution, and metabolic stability. These characteristics make it a molecule of

interest for medicinal chemistry and drug discovery programs, potentially as a key intermediate

or a pharmacologically active agent itself. This technical guide provides a comprehensive

overview of the predicted spectroscopic data for 8-Chloro-6-iodoquinoline and outlines a

general synthetic approach, addressing a notable gap in readily available experimental

information.

Spectroscopic Data
Due to the limited availability of experimentally-derived spectra for 8-Chloro-6-iodoquinoline
in the public domain, the following data are predicted based on established spectroscopic
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principles and comparison with structurally analogous compounds. These tables provide

researchers with expected values for use in the identification and characterization of this

molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data for 8-Chloro-6-iodoquinoline (Solvent: CDCl₃,

Reference: TMS at δ 0.00 ppm)

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

8.9 - 9.1 dd 1H H-2

8.2 - 8.4 d 1H H-4

8.1 - 8.3 d 1H H-5

7.9 - 8.1 d 1H H-7

7.4 - 7.6 dd 1H H-3

Table 2: Predicted ¹³C NMR Spectral Data for 8-Chloro-6-iodoquinoline (Solvent: CDCl₃,

Reference: CDCl₃ at δ 77.16 ppm)
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Chemical Shift (δ, ppm) Assignment

150 - 152 C-2

148 - 150 C-8a

140 - 142 C-7

136 - 138 C-4

135 - 137 C-5

130 - 132 C-8

128 - 130 C-4a

122 - 124 C-3

92 - 94 C-6

Mass Spectrometry (MS)
Table 3: Predicted Mass Spectrometry Data for 8-Chloro-6-iodoquinoline (Ionization Mode:

Electron Ionization (EI))

m/z Relative Intensity (%) Assignment

289 High [M]⁺ (for ³⁵Cl)

291 Moderate [M+2]⁺ (isotopic peak for ³⁷Cl)

162 Moderate [M - I]⁺

127 Moderate [M - Cl - I]⁺

Infrared (IR) Spectroscopy
Table 4: Predicted IR Spectral Data for 8-Chloro-6-iodoquinoline
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Wavenumber (cm⁻¹) Intensity Assignment

3100 - 3000 Medium Aromatic C-H stretch

1600 - 1580 Strong
C=C and C=N stretching

(quinoline ring)

1500 - 1450 Medium Aromatic C=C stretching

850 - 800 Strong C-Cl stretch

600 - 500 Medium C-I stretch

Ultraviolet-Visible (UV-Vis) Spectroscopy
Table 5: Predicted UV-Vis Spectral Data for 8-Chloro-6-iodoquinoline (Solvent: Ethanol)

λmax (nm) Molar Absorptivity (ε) Transition

~230 High π → π

~280 Moderate π → π

~320 Low n → π*

Experimental Protocols
While a specific, detailed experimental protocol for the synthesis and spectroscopic analysis of

8-Chloro-6-iodoquinoline is not readily available in published literature, the following

represents a general and plausible methodology based on established chemical principles for

quinoline synthesis and characterization.

Synthesis of 8-Chloro-6-iodoquinoline
A plausible synthetic route to 8-chloro-6-iodoquinoline is the Skraup synthesis, a well-

established method for preparing quinolines.

Reaction: Skraup synthesis from 2-chloro-4-iodoaniline.

Procedure:
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In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, cautiously

add concentrated sulfuric acid to a mixture of 2-chloro-4-iodoaniline, glycerol, and a mild

oxidizing agent (e.g., arsenic pentoxide or nitrobenzene).

Heat the reaction mixture gently at first, as the reaction can be exothermic. Once the initial

vigorous reaction subsides, continue heating at a higher temperature (typically 120-140 °C)

for several hours to ensure the completion of the cyclization and dehydration steps.

After cooling, carefully pour the reaction mixture into a large volume of ice-water.

Neutralize the acidic solution with a base (e.g., sodium hydroxide or sodium carbonate) until

the product precipitates.

Collect the crude product by filtration, wash thoroughly with water, and dry.

Purify the crude 8-chloro-6-iodoquinoline by recrystallization from a suitable solvent (e.g.,

ethanol or a mixture of ethanol and water) or by column chromatography on silica gel.

Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:

Sample Preparation: Dissolve approximately 10-20 mg of purified 8-chloro-6-iodoquinoline
in 0.6-0.8 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an

internal standard.

¹H NMR Acquisition: Record the ¹H NMR spectrum on a 400 MHz (or higher) spectrometer.

¹³C NMR Acquisition: Record the ¹³C NMR spectrum on the same instrument, using a

sufficient number of scans to obtain a good signal-to-noise ratio.

Mass Spectrometry (MS):

Sample Introduction: Introduce a dilute solution of the sample in a volatile organic solvent

(e.g., methanol or dichloromethane) into the mass spectrometer.

Analysis: Obtain the mass spectrum using an electron ionization (EI) source.
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Infrared (IR) Spectroscopy:

Sample Preparation: Place a small amount of the solid sample directly onto the diamond

crystal of an Attenuated Total Reflectance (ATR) accessory.

Analysis: Record the IR spectrum over a range of 4000-400 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy:

Sample Preparation: Prepare a dilute solution of the sample in a UV-grade solvent (e.g.,

ethanol).

Analysis: Record the UV-Vis spectrum over a range of 200-400 nm.

Visualizations
Synthetic Workflow
The following diagram illustrates a typical workflow for the synthesis and characterization of 8-
Chloro-6-iodoquinoline.
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Caption: Workflow for the synthesis and spectroscopic analysis of 8-Chloro-6-iodoquinoline.

To cite this document: BenchChem. [Spectroscopic and Synthetic Profile of 8-Chloro-6-
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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